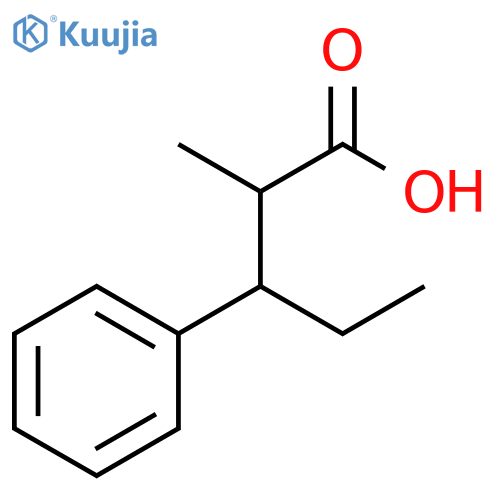Cas no 1616-69-9 (2-Methyl-3-phenylpentanoic acid)

2-Methyl-3-phenylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-3-phenylpentanoic acid
- Benzenepropanoic acid, β-ethyl-α-methyl-
- EN300-6507454
- SCHEMBL19555165
- AKOS017530981
- 1616-69-9
- CS-0295768
-
- インチ: 1S/C12H16O2/c1-3-11(9(2)12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,13,14)
- InChIKey: XFNQNRXTGJJGSJ-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1)(CC)C(C)C(=O)O
計算された属性
- 精确分子量: 192.115029749g/mol
- 同位素质量: 192.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- XLogP3: 3.1
じっけんとくせい
- 密度みつど: 1.044±0.06 g/cm3(Predicted)
- ゆうかいてん: 118-120 °C
- Boiling Point: 162-165 °C(Press: 10 Torr)
- 酸度系数(pKa): 4.71±0.11(Predicted)
2-Methyl-3-phenylpentanoic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507454-2.5g |
2-methyl-3-phenylpentanoic acid |
1616-69-9 | 2.5g |
$2211.0 | 2023-05-31 | ||
| Enamine | EN300-6507454-0.05g |
2-methyl-3-phenylpentanoic acid |
1616-69-9 | 0.05g |
$948.0 | 2023-05-31 | ||
| Enamine | EN300-6507454-0.5g |
2-methyl-3-phenylpentanoic acid |
1616-69-9 | 0.5g |
$1084.0 | 2023-05-31 | ||
| Enamine | EN300-6507454-5.0g |
2-methyl-3-phenylpentanoic acid |
1616-69-9 | 5g |
$3273.0 | 2023-05-31 | ||
| Enamine | EN300-6507454-10.0g |
2-methyl-3-phenylpentanoic acid |
1616-69-9 | 10g |
$4852.0 | 2023-05-31 | ||
| Enamine | EN300-6507454-0.1g |
2-methyl-3-phenylpentanoic acid |
1616-69-9 | 0.1g |
$993.0 | 2023-05-31 | ||
| Enamine | EN300-6507454-0.25g |
2-methyl-3-phenylpentanoic acid |
1616-69-9 | 0.25g |
$1038.0 | 2023-05-31 | ||
| Enamine | EN300-6507454-1.0g |
2-methyl-3-phenylpentanoic acid |
1616-69-9 | 1g |
$1129.0 | 2023-05-31 |
2-Methyl-3-phenylpentanoic acid 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
5. Back matter
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
2-Methyl-3-phenylpentanoic acidに関する追加情報
2-Methyl-3-phenylpentanoic acid (CAS No. 1616-69-9)
2-Methyl-3-phenylpentanoic acid, also known by its CAS number 1616-69-9, is a naturally occurring compound with a unique structure and versatile applications. This compound belongs to the family of carboxylic acids and is characterized by its pentanoic acid backbone with a methyl group at the second carbon and a phenyl group at the third carbon. Its chemical formula is C12H18O2, and it has a molecular weight of 194.25 g/mol. The compound is widely recognized for its role in the fragrance and flavor industries, where it contributes to the creation of complex aromatic profiles.
The synthesis of 2-Methyl-3-phenylpentanoic acid can be achieved through various methods, including microbial fermentation and chemical synthesis. Recent advancements in metabolic engineering have enabled the production of this compound using genetically modified microorganisms, which offers a sustainable alternative to traditional chemical synthesis methods. This approach not only reduces environmental impact but also enhances the efficiency of production processes.
In terms of applications, 2-Methyl-3-phenylpentanoic acid is primarily used as a flavoring agent in the food industry. It imparts a floral and citrus-like aroma, making it ideal for use in beverages, confectionery, and other food products. Additionally, it finds application in the cosmetic industry as a component in perfumes and personal care products due to its pleasant scent profile.
Recent studies have explored the potential of 2-Methyl-3-phenylpentanoic acid in the development of bioactive compounds. Research indicates that this compound exhibits antioxidant properties, which could be harnessed for therapeutic applications. Furthermore, its ability to interact with specific receptors suggests potential uses in drug design and development.
The environmental impact of 2-Methyl-3-phenylpentanoic acid has also been a subject of interest. Studies have shown that it biodegrades efficiently under aerobic conditions, making it an eco-friendly choice for industrial applications. Its low toxicity profile further supports its safe use in various consumer products.
In conclusion, 2-Methyl-3-phenylpentanoic acid (CAS No. 1616-69-9) is a multifaceted compound with significant contributions to both industrial and therapeutic fields. Its unique properties, coupled with advancements in production techniques and ongoing research into its bioactive potential, ensure that this compound will remain a key player in diverse industries for years to come.
1616-69-9 (2-Methyl-3-phenylpentanoic acid) Related Products
- 1207061-66-2((2E)-N-(4-{(5-methyl-1,3,4-thiadiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)-3-phenylprop-2-enamide)
- 1344674-94-7(3-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid)
- 885267-15-2(3-(3-bromophenyl)cyclobutan-1-one)
- 36681-58-0(Kynuramine dihydrochloride)
- 663180-98-1([1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dibromo-, methyl ester)
- 1871574-09-2(1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid)
- 937598-43-1(ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate)
- 448250-64-4(2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide)
- 923460-73-5(1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1219912-94-3(2-(benzylsulfanyl)-N-3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ylacetamide)




